molecular formula C35H36N4O4 B323576 N,N'-bis[2-(phenylcarbamoyl)phenyl]nonanediamide

N,N'-bis[2-(phenylcarbamoyl)phenyl]nonanediamide

Cat. No.: B323576
M. Wt: 576.7 g/mol
InChI Key: YDKHQQILTXLLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of two anilinocarbonyl groups attached to a nonanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide typically involves the reaction of aniline derivatives with nonanediamide under specific conditions. The process often requires the use of catalysts and solvents to facilitate the reaction. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: In an industrial setting, the production of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide may involve large-scale reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound and the specific reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation .

Major Products Formed: The major products formed from the reactions of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide depend on the specific reaction pathway. For example, oxidation reactions may yield corresponding quinones, while reduction reactions can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may serve as a probe for studying enzyme activity or protein interactionsIn industry, it can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide can be compared with other similar compounds, such as N,N’-bis[2-(anilinocarbonyl)phenyl]octanediamide and N,N’-bis[2-(anilinocarbonyl)phenyl]decanediamide. These compounds share a similar structural framework but differ in the length of the carbon chain in the diamide backbone. The unique properties of N,N’-bis[2-(anilinocarbonyl)phenyl]nonanediamide, such as its specific reactivity and binding affinity, distinguish it from these related compounds .

Properties

Molecular Formula

C35H36N4O4

Molecular Weight

576.7 g/mol

IUPAC Name

N,N//'-bis[2-(phenylcarbamoyl)phenyl]nonanediamide

InChI

InChI=1S/C35H36N4O4/c40-32(38-30-22-14-12-20-28(30)34(42)36-26-16-6-4-7-17-26)24-10-2-1-3-11-25-33(41)39-31-23-15-13-21-29(31)35(43)37-27-18-8-5-9-19-27/h4-9,12-23H,1-3,10-11,24-25H2,(H,36,42)(H,37,43)(H,38,40)(H,39,41)

InChI Key

YDKHQQILTXLLFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CCCCCCCC(=O)NC3=CC=CC=C3C(=O)NC4=CC=CC=C4

Origin of Product

United States

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